2-Ethyl-4-fluorophenol CAS number and properties
2-Ethyl-4-fluorophenol CAS number and properties
An In-depth Technical Guide to 2-Ethyl-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethyl-4-fluorophenol (CAS No. 398-71-0), a key chemical intermediate. The document details its physicochemical properties, outlines a detailed protocol for its synthesis, discusses its potential applications in drug discovery based on related structures, and provides essential safety information.
Core Compound Information
2-Ethyl-4-fluorophenol is a substituted phenol derivative that serves as a valuable building block in organic synthesis.[1] Its structure incorporates a fluorine atom, which can enhance metabolic stability and binding affinity in pharmaceutical compounds, and an ethyl group, which can influence lipophilicity and molecular interactions. It is recognized as an important intermediate in the production of pharmaceuticals and agrochemicals.[1]
Physicochemical Properties
The key physical and chemical properties of 2-Ethyl-4-fluorophenol are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 398-71-0 | [1][2] |
| Molecular Formula | C₈H₉FO | [1][2] |
| Molecular Weight | 140.16 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 162 °C | [1] |
| Density | 1.122 g/cm³ | [1] |
| Flash Point | 91.7 °C | [1] |
| Refractive Index | 1.515 | [1] |
| LogP (Predicted) | 2.09370 | [1] |
Analytical Data
Detailed experimental spectroscopic data for 2-Ethyl-4-fluorophenol is not widely available in the reviewed literature. However, based on its chemical structure, the following characteristics would be expected.
| Analysis Method | Expected Characteristics |
| ¹H NMR | The spectrum would show signals for the ethyl group (a triplet and a quartet), the aromatic protons, and the phenolic hydroxyl proton. The aromatic signals would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. |
| ¹³C NMR | The spectrum would display eight distinct carbon signals. The carbon atom bonded to the fluorine would show a large one-bond C-F coupling constant. Other aromatic carbons would exhibit smaller two- and three-bond C-F couplings. |
| Mass Spectrometry | Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 140. Key fragmentation pathways would include the loss of the ethyl group (M-29) leading to a fragment at m/z = 111, which is characteristic of substituted phenols. |
Synthesis of 2-Ethyl-4-fluorophenol
The overall synthetic workflow is visualized below.
Experimental Protocol: A Representative Synthesis
Step 1: Friedel-Crafts Acylation of 4-Fluorophenol
This step synthesizes the intermediate 1-(5-Fluoro-2-hydroxyphenyl)ethanone (also known as 2-acetyl-4-fluorophenol). The hydroxyl group of 4-fluorophenol is a strong ortho,para-director for electrophilic aromatic substitution.[3] Since the para position is blocked by the fluorine atom, acylation occurs selectively at the ortho position.
-
Materials:
-
4-Fluorophenol
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.
-
Cool the flask in an ice-water bath to 0 °C. Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solvent.
-
In a separate flask, dissolve 4-fluorophenol (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and quench the reaction by slowly adding 2M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 1-(5-Fluoro-2-hydroxyphenyl)ethanone.
-
Step 2: Wolff-Kishner Reduction of the Ketone Intermediate
This step reduces the ketone functional group of the intermediate to an ethyl group, yielding the final product.
-
Materials:
-
1-(5-Fluoro-2-hydroxyphenyl)ethanone
-
Hydrazine hydrate (H₂NNH₂·H₂O)
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Hydrochloric acid (HCl), 2M solution
-
Diethyl ether
-
Brine
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 1-(5-Fluoro-2-hydroxyphenyl)ethanone (1.0 eq), hydrazine hydrate (4-5 eq), and ethylene glycol.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the mixture slightly and add potassium hydroxide pellets (4-5 eq).
-
Replace the reflux condenser with a distillation apparatus and heat the mixture, allowing water and excess hydrazine to distill off until the internal temperature reaches ~190-200 °C.
-
Re-attach the reflux condenser and heat the mixture at this temperature for an additional 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add water.
-
Acidify the mixture to a pH of ~2 with 2M HCl.
-
Transfer to a separatory funnel and extract the product with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to yield 2-Ethyl-4-fluorophenol.
-
Applications in Drug Development & Relevant Signaling Pathways
While there is no direct evidence of the biological activity of 2-Ethyl-4-fluorophenol itself, its structural analog, 2-bromo-4-fluorophenol, is a crucial intermediate in the synthesis of potent kinase inhibitors, including the approved anti-cancer drug Afatinib.[4][5] Afatinib is an irreversible dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4] This suggests that the 2-substituted-4-fluorophenol scaffold is a valuable pharmacophore for developing inhibitors that target these key signaling pathways, which are often dysregulated in various cancers.
EGFR/HER2 Signaling Pathway
The EGFR and HER2 are receptor tyrosine kinases that, upon activation by ligands (like EGF) or through dimerization, trigger downstream signaling cascades. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are critical for regulating cell proliferation, survival, and migration. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth. Kinase inhibitors like Afatinib bind to the ATP-binding site of the receptor's kinase domain, preventing autophosphorylation and blocking downstream signaling.
The diagram below illustrates a simplified view of the EGFR/HER2 signaling pathway and the point of intervention for kinase inhibitors derived from scaffolds like 2-substituted-4-fluorophenols.
Safety and Handling
2-Ethyl-4-fluorophenol is a chemical that must be handled with appropriate safety precautions.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H412: Harmful to aquatic life with long lasting effects.
-
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
